![molecular formula C10H9BrFNO B6361018 6-Bromo-5-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95% CAS No. 1427588-52-0](/img/structure/B6361018.png)
6-Bromo-5-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95%
Overview
Description
6-Bromo-5-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95% (6-BF-1-Me-3,4-DH-1H-Q-2-one) is a synthetic compound with a wide range of applications in the field of organic chemistry. It is a heterocyclic compound with a quinoline ring system and a bromine atom in the 6-position. 6-BF-1-Me-3,4-DH-1H-Q-2-one is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
6-BF-1-Me-3,4-DH-1H-Q-2-one has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst for the synthesis of heterocyclic compounds, as well as for the synthesis of novel materials for use in biomedical applications. Additionally, 6-BF-1-Me-3,4-DH-1H-Q-2-one has been used in the synthesis of biologically active compounds, such as those used in the treatment of cancer.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight of 25809 g/mol suggests that it may have good bioavailability.
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
The primary advantage of 6-BF-1-Me-3,4-DH-1H-Q-2-one is its ability to act as a catalyst for the synthesis of heterocyclic compounds. Additionally, the compound can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. However, the compound is highly toxic and should be handled with caution. Additionally, the compound is sensitive to light and heat and should be stored in a cool, dark place.
Future Directions
The potential future directions for 6-BF-1-Me-3,4-DH-1H-Q-2-one include its use in the synthesis of novel materials for biomedical applications, its use as a catalyst for the synthesis of heterocyclic compounds, and its use as a starting material for the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, further research is needed to understand the biochemical and physiological effects of the compound. Finally, further research is needed to understand the mechanism of action of 6-BF-1-Me-3,4-DH-1H-Q-2-one and to develop methods to reduce its toxicity.
Synthesis Methods
The synthesis of 6-BF-1-Me-3,4-DH-1H-Q-2-one is typically accomplished through a two-step process. First, a methylation reaction is performed on a quinoline ring system, followed by a bromination reaction in the 6-position. The methylation reaction is typically performed using a methylating agent such as dimethyl sulfate, while the bromination reaction is typically performed using a brominating agent such as N-bromosuccinimide.
properties
IUPAC Name |
6-bromo-5-fluoro-1-methyl-3,4-dihydroquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c1-13-8-4-3-7(11)10(12)6(8)2-5-9(13)14/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZZDESEQNGQMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204249 | |
Record name | 6-Bromo-5-fluoro-3,4-dihydro-1-methyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one | |
CAS RN |
1427588-52-0 | |
Record name | 6-Bromo-5-fluoro-3,4-dihydro-1-methyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427588-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-fluoro-3,4-dihydro-1-methyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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